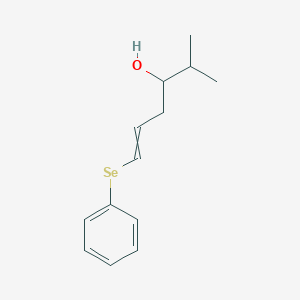

2-Methyl-6-(phenylselanyl)hex-5-en-3-ol

Description

2-Methyl-6-(phenylselanyl)hex-5-en-3-ol is an organoselenium compound featuring a tertiary alcohol group at position 3, a methyl group at position 2, and a phenylselanyl substituent at position 6. The double bond between carbons 5 and 6 introduces structural rigidity, while the selenium atom confers unique electronic and reactive properties.

Properties

CAS No. |

85363-36-6 |

|---|---|

Molecular Formula |

C13H18OSe |

Molecular Weight |

269.25 g/mol |

IUPAC Name |

2-methyl-6-phenylselanylhex-5-en-3-ol |

InChI |

InChI=1S/C13H18OSe/c1-11(2)13(14)9-6-10-15-12-7-4-3-5-8-12/h3-8,10-11,13-14H,9H2,1-2H3 |

InChI Key |

NTDPTZCWTBLMDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC=C[Se]C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(phenylselanyl)hex-5-en-3-ol typically involves the introduction of the phenylselanyl group to a suitable precursor. One common method is the reaction of 2-methyl-5-hexen-3-ol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for 2-Methyl-6-(phenylselanyl)hex-5-en-3-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(phenylselanyl)hex-5-en-3-ol can undergo various chemical reactions, including:

Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further undergo elimination to yield alkenes.

Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding hydrocarbon.

Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

Oxidation: Alkenes and selenoxides.

Reduction: Hydrocarbons.

Substitution: Compounds with new functional groups replacing the phenylselanyl group.

Scientific Research Applications

2-Methyl-6-(phenylselanyl)hex-5-en-3-ol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.

Medicine: Research into selenium-containing compounds has explored their antioxidant properties and potential use in cancer therapy.

Industry: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and materials science.

Mechanism of Action

The mechanism by which 2-Methyl-6-(phenylselanyl)hex-5-en-3-ol exerts its effects involves the interaction of the phenylselanyl group with various molecular targets. Selenium-containing compounds are known to participate in redox reactions, which can influence cellular processes. The phenylselanyl group can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

Alcohol-containing compounds

-

- Structure : Lacks the phenylselanyl group and double bond.

- Properties : Higher volatility due to the absence of selenium and unsaturated bonds. ADMET predictions () suggest moderate bioavailability but lower metabolic stability compared to selenium analogs.

- Applications : Primarily used in fragrance and flavor industries due to its low molecular weight and volatility.

- Properties: Increased hydrophobicity from the isopropyl group enhances lipid solubility. The absence of selenium reduces toxicity concerns but limits redox activity.

Selenium vs. Sulfur Analogues

Structural Isomers and Positional Variants

- 5-Methyl-6-(phenylselanyl)hex-4-en-3-ol (hypothetical isomer):

- Structure : Double bond shifted to position 4–5.

- Impact : Altered conjugation may reduce resonance stabilization of the selenium moiety, affecting reactivity in cross-coupling reactions.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.